
Atrial natriuretic factor (5-27)
描述
Atrial natriuretic factor (5-27) is a peptide hormone derived from the larger atrial natriuretic peptide. It is secreted by the cardiac atria and plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is part of the natriuretic peptide family, which includes brain natriuretic peptide and C-type natriuretic peptide. The primary function of atrial natriuretic factor (5-27) is to reduce blood volume and pressure by promoting sodium excretion and diuresis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (5-27) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of amino acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods: Industrial production of atrial natriuretic factor (5-27) may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, to produce the peptide in large quantities .
化学反应分析
Types of Reactions: Atrial natriuretic factor (5-27) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Atrial Natriuretic Peptide (ANP) is a 28-amino acid peptide primarily synthesized in atrial myocytes and has multiple physiological effects . ANP's functions include natriuresis, blood pressure regulation, and antagonism of the renin-angiotensin-aldosterone system (RAAS) . Mechanical stretching of the atria, typically occurring with increased extracellular or blood volume, is the most important factor governing ANP secretion .
ANP and Acute Kidney Injury (AKI)
ANP causes vasodilation of the preglomerular artery, inhibits the angiotensin axis, and triggers prostaglandin release during the initiation phase of AKI . Its natriuretic effect can help prevent tubular obstruction during the reflow period of AKI . Animal studies indicate that ANP can directly increase GFR and exert diuretic and natriuretic effects on the distal nephron .
Clinical trials Several studies have investigated the use of ANP in preventing and treating AKI :
- Allgren 1997: Anaritide infusion (0.05 to 0.20 μg/kg/min for 24 h) was administered to patients with ATN caused by ischemic or nephrotoxic insults. The study assessed the need for renal replacement therapy (RRT), mortality, end-of-study creatinine levels, and adverse events. The control group received a placebo .
- Herbert 1999: Urodilatin infusion (20 ng/kg/min for 4-6 days) was given to patients with ATN after major abdominal surgery, with outcomes such as need for RRT, mortality, end-of-study creatinine, and adverse events being assessed. The control group received a placebo .
- Kuse 1996: Urodilatin (20 ng/kg/min for 7 h) was administered to liver transplant recipients with refractory oliguria and elevated serum creatinine and BUN levels. The study evaluated the need for RRT, mortality, and adverse events, comparing the treatment group to a placebo-controlled group .
- Lewis 2000: Anaritide infusion (0.05 to 0.20 μg/kg/min for 24 h) was used in patients with oliguric ATN, and the need for RRT, mortality, and adverse events were evaluated against a placebo group .
ANP and Renal Function
ANP increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles within the kidney . ANP impacts several channels in the renal nephron, which are present in different parts of the nephron and contribute to sodium regulation . These locations include the proximal tubule, the loop of Henle, the distal tubule, and the collecting duct . In the collecting duct, ANP decreases the activity of ENaCs present on the apical cell membrane, possibly in a cGMP-dependent manner . ANP promotes diuresis and urine excretion .
ANP and Cardiovascular Function
ANP affects embryonic hemodynamics in a dose-dependent manner, decreasing cardiac output and arterial blood pressure . Studies have shown that ANP can induce systemic vasoconstriction . The release of ANP from cardiac atria correlates positively with atrial pressures . After acute blood volume expansion, plasma levels of ANP can increase up to fourfold .
ANP as a Biomarker
作用机制
Atrial natriuretic factor (5-27) exerts its effects by binding to specific receptors on target cells, primarily the guanylyl cyclase-A receptor. This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological effects, including:
Vasodilation: Relaxation of blood vessels, leading to reduced blood pressure.
Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys, reducing blood volume.
Inhibition of Renin-Angiotensin-Aldosterone System: Decreased production of renin, angiotensin II, and aldosterone, further contributing to blood pressure reduction
相似化合物的比较
Atrial natriuretic factor (5-27) is part of the natriuretic peptide family, which includes:
Brain Natriuretic Peptide (BNP): Similar in function but primarily produced in the ventricles. It has a longer half-life and is used as a diagnostic marker for heart failure.
C-type Natriuretic Peptide (CNP): Primarily produced in the vascular endothelium and has a more localized effect on blood vessels.
Uniqueness of Atrial Natriuretic Factor (5-27):
Higher Affinity: Binds more strongly to its receptors compared to BNP.
Shorter Half-Life: Rapidly cleared from circulation, making it more suitable for acute regulation of blood pressure
生物活性
Atrial Natriuretic Factor (ANF), particularly the fragment ANF (5-27), is a biologically active peptide derived from the larger precursor molecule, pro-atrial natriuretic peptide. This fragment has been studied for its diverse physiological roles, particularly in cardiovascular and renal functions. Below, we explore its biological activity, including its mechanisms of action, effects on kidney function, and implications in clinical settings.
Overview of Atrial Natriuretic Factor (5-27)
ANF (5-27) is a 23-amino acid peptide that retains significant biological activity associated with the regulation of blood pressure and fluid balance. It is primarily synthesized in the atrial myocytes of the heart and released in response to atrial distension. The peptide exerts its effects through specific receptors, influencing various physiological processes.
1. Vasodilation and Blood Pressure Regulation:
ANF (5-27) acts as a vasodilator, promoting relaxation of vascular smooth muscle. It inhibits the renin-angiotensin system, leading to decreased blood volume and blood pressure. Studies indicate that ANF reduces mean arterial pressure and increases total peripheral resistance in animal models .
2. Renal Effects:
The peptide enhances renal function by promoting natriuresis (sodium excretion) and diuresis (urine production). It achieves this by increasing glomerular filtration rate (GFR) and inhibiting sodium reabsorption in the renal tubules . Research has shown that ANF (5-27) can effectively prevent tubular obstruction during acute kidney injury (AKI) by promoting vasodilation of preglomerular arteries .
Clinical Implications
1. Management of Acute Kidney Injury:
ANF has been investigated for its potential benefits in managing AKI. A systematic review of randomized controlled trials indicated that ANF administration could reduce the need for renal replacement therapy in patients at risk for AKI, particularly post-surgery . However, high doses were associated with increased mortality rates, highlighting the need for careful dosing .
2. Cardiac Surgery Outcomes:
In cardiac surgery patients, preserving the right atrial appendage has been shown to enhance the release of ANF, leading to improved diuresis and natriuresis postoperatively. This suggests that maintaining atrial structure during surgery may benefit renal outcomes by optimizing ANF levels .
Summary of Key Studies
Case Studies
Case Study 1: Postoperative AKI Management
A study involving patients undergoing major abdominal surgery showed that those treated with ANF had a significant reduction in postoperative AKI compared to controls. The intervention group required less renal replacement therapy, indicating the protective role of ANF against renal dysfunction during high-risk surgeries.
Case Study 2: Heart Failure Patients
In patients with heart failure, elevated levels of pro-ANP were correlated with worse outcomes. However, administration of ANF (5-27) led to improved hemodynamic parameters and reduced hospital stay duration due to better fluid management .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGONBKRAPXMU-KJZYAOAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H156N34O32S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237544 | |
Record name | Atrial natriuretic factor (5-27) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89139-54-8 | |
Record name | Atrial natriuretic factor (5-27) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrial natriuretic factor (5-27) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。